molecular formula C18H25N3O4S B1669803 Dansyllysine CAS No. 1101-84-4

Dansyllysine

Cat. No. B1669803
CAS RN: 1101-84-4
M. Wt: 379.5 g/mol
InChI Key: VQPRNSWQIAHPMS-HNNXBMFYSA-N
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Description

Dansyllysine is a small molecule that belongs to the class of organic compounds known as 1-naphthalene sulfonic acids and derivatives . These are organic aromatic compounds that contain a naphthalene moiety that carries a sulfonic acid group (or a derivative thereof) at the 1-position . It is a fluorescent compound that has significantly higher solubility in synthetic phosphatidylcholine (PC) membranes .


Synthesis Analysis

Dansyllysine-valinomycin, a fluorescent analogue of the ionophore valinomycin, was synthesized and incorporated into black lipid membranes . Its concentration inside the membrane was measured fluorometrically and was also determined from electrical relaxation experiments, which were analyzed on the basis of a previously proposed carrier model .


Molecular Structure Analysis

The molecular structure of Dansyllysine can be represented by the chemical formula C18H25N3O4S . The average weight of the molecule is 379.474 .


Physical And Chemical Properties Analysis

Dansyllysine is a small molecule with the chemical formula C18H25N3O4S . It has a mono-isotopic weight of 379.156576993 .

Scientific Research Applications

Optical and Electrical Studies

Dansyllysine-valinomycin, a fluorescent analogue of the ionophore valinomycin, was synthesized and incorporated into black lipid membranes . Its concentration inside the membrane was measured fluorometrically and was also determined from electrical relaxation experiments . This application is significant in the field of biophysics, particularly in the study of thin lipid membranes .

Drug Interactions

Dansyllysine is a small molecule that is experimentally used in drug interactions . Although detailed information about its specific uses, interactions, and mechanism of action is not available, it is known to interact with the Ig alpha-2 chain C region in humans .

Amino Acid Quantification

Dansyllysine is used in the quantification of amino acids in biological samples . This is a critical tool for studying metabolism . The method is appreciated for its ease of sample preparation, dynamic range, and reproducibility .

Pharmacodynamics

Although the specific pharmacodynamics of Dansyllysine are not available, it is known that the compound is used in pharmacological studies . This includes studies on absorption, volume of distribution, protein binding, metabolism, route of elimination, half-life, and clearance .

Toxicity Studies

Dansyllysine is used in toxicity studies . While specific details about its toxicity are not available, it is known that the compound is used in studies to understand the adverse effects of drugs .

Chemical Taxonomy

Dansyllysine belongs to the class of organic compounds known as 1-naphthalene sulfonic acids and derivatives . This compound is used in the study of organic compounds, particularly in the field of chemical taxonomy .

Mechanism of Action

Target of Action

Dansyllysine is a small molecule that primarily targets the Ig alpha-2 chain C region in humans . The Ig alpha-2 chain C region is a part of the immune system and plays a crucial role in the body’s defense mechanism.

Action Environment

Dansyllysine has been noted to have significantly higher solubility in synthetic phosphatidylcholine (PC) membranes . This suggests that the compound’s action, efficacy, and stability may be influenced by the lipid composition of the environment in which it is present.

properties

IUPAC Name

(2S)-2-amino-6-[[5-(dimethylamino)naphthalen-1-yl]sulfonylamino]hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25N3O4S/c1-21(2)16-10-5-8-14-13(16)7-6-11-17(14)26(24,25)20-12-4-3-9-15(19)18(22)23/h5-8,10-11,15,20H,3-4,9,12,19H2,1-2H3,(H,22,23)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQPRNSWQIAHPMS-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NCCCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20149142
Record name Dansyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

379.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Dansyllysine

CAS RN

1101-84-4
Record name N6-[[5-(Dimethylamino)-1-naphthalenyl]sulfonyl]-L-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1101-84-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Dansyllysine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001101844
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dansyllysine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB04676
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Dansyllysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20149142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name .EPSILON.-DANSYLLYSINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EFF64524YR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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